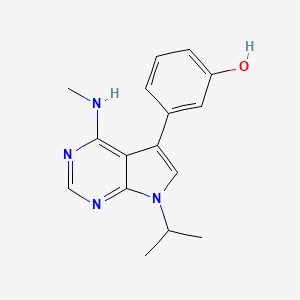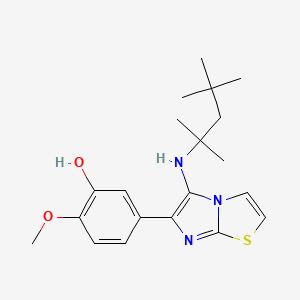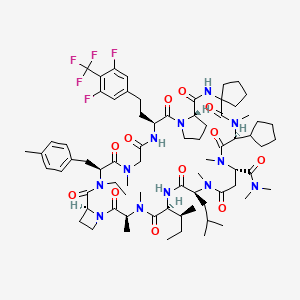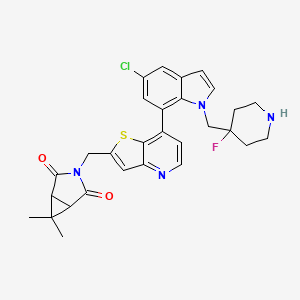
Antiviral agent 36
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Antiviral Agent 36 is a synthetic compound that has garnered significant attention in the field of antiviral research. This compound is known for its broad-spectrum antiviral properties, making it a promising candidate for the treatment of various viral infections. The development of this compound is part of ongoing efforts to discover effective antiviral therapies that can combat emerging and re-emerging viral diseases.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Antiviral Agent 36 involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:
Formation of the Core Structure: The initial step involves the formation of the core structure of the compound through a series of condensation reactions.
Functional Group Modifications: Subsequent steps involve the introduction of various functional groups to enhance the antiviral activity of the compound. This may include halogenation, alkylation, or acylation reactions.
Purification and Characterization: The final product is purified using techniques such as column chromatography and characterized using spectroscopic methods like nuclear magnetic resonance (NMR) and mass spectrometry (MS).
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves:
Batch or Continuous Flow Reactors: These reactors are used to carry out the chemical reactions under controlled conditions.
Automated Purification Systems: Advanced purification systems are employed to isolate the final product with high efficiency.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and safety of the compound.
Analyse Des Réactions Chimiques
Types of Reactions: Antiviral Agent 36 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may influence its antiviral activity.
Reduction: Reduction reactions can be used to modify the functional groups and enhance the compound’s stability.
Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, are employed to introduce new functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Catalysts: Catalysts like palladium on carbon (Pd/C) are used in hydrogenation reactions.
Major Products: The major products formed from these reactions include various derivatives of this compound, each with potentially different antiviral properties.
Applications De Recherche Scientifique
Antiviral Agent 36 has a wide range of scientific research applications, including:
Chemistry: The compound is used as a model molecule in the study of antiviral mechanisms and the development of new synthetic methodologies.
Biology: In biological research, this compound is used to study the interactions between viruses and host cells, as well as the mechanisms of viral replication.
Medicine: The compound is being investigated for its potential use in the treatment of viral infections, including influenza, hepatitis, and coronaviruses.
Industry: In the pharmaceutical industry, this compound is used in the development of new antiviral drugs and formulations.
Mécanisme D'action
The mechanism of action of Antiviral Agent 36 involves the inhibition of viral replication. The compound targets specific viral enzymes and proteins that are essential for the viral life cycle. By binding to these molecular targets, this compound prevents the virus from replicating and spreading within the host. Key pathways involved include:
Inhibition of Viral Polymerase: The compound inhibits the activity of viral polymerase, an enzyme critical for viral genome replication.
Disruption of Viral Assembly: this compound interferes with the assembly of new viral particles, thereby reducing the viral load.
Comparaison Avec Des Composés Similaires
Acyclovir: A nucleoside analogue used to treat herpesvirus infections.
Ritonavir: A protease inhibitor used in the treatment of HIV.
Remdesivir: A broad-spectrum antiviral that targets viral RNA polymerase.
Propriétés
Formule moléculaire |
C30H32N4O3 |
|---|---|
Poids moléculaire |
496.6 g/mol |
Nom IUPAC |
3-(3-tert-butylphenyl)-2-[(E)-2-(6-methoxypyridin-2-yl)ethenyl]-6-morpholin-4-ylquinazolin-4-one |
InChI |
InChI=1S/C30H32N4O3/c1-30(2,3)21-7-5-9-24(19-21)34-27(14-11-22-8-6-10-28(31-22)36-4)32-26-13-12-23(20-25(26)29(34)35)33-15-17-37-18-16-33/h5-14,19-20H,15-18H2,1-4H3/b14-11+ |
Clé InChI |
CUTRLCMAVXSSFO-SDNWHVSQSA-N |
SMILES isomérique |
CC(C)(C)C1=CC(=CC=C1)N2C(=NC3=C(C2=O)C=C(C=C3)N4CCOCC4)/C=C/C5=NC(=CC=C5)OC |
SMILES canonique |
CC(C)(C)C1=CC(=CC=C1)N2C(=NC3=C(C2=O)C=C(C=C3)N4CCOCC4)C=CC5=NC(=CC=C5)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[(2R,3S,5R)-5-(azidomethyl)-3,4-dihydroxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12389288.png)

![(E)-1-(3,4-dichlorophenyl)-N-[(E)-(3,4-dichlorophenyl)methylideneamino]-2-[[5-(4-nitrophenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]ethanimine](/img/structure/B12389304.png)


methyl phosphate](/img/structure/B12389324.png)





![[(2R,3S,5R)-5-(2,6-diaminopurin-9-yl)-3,4-bis(2-methoxyethoxy)oxolan-2-yl]methanol](/img/structure/B12389366.png)
